N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
CAS No.: 941972-21-0
VCID: VC7419414
Molecular Formula: C23H20N2O3S2
Molecular Weight: 436.54
* For research use only. Not for human or veterinary use.
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide - 941972-21-0](/images/structure/VC7419414.png)
Description |
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound features a benzo[d]thiazole moiety, a hydroxyphenyl group, and an ethylsulfonylphenyl acetamide group, which contribute to its biological activity and utility in research. Key Features:
Synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamideThe synthesis of this compound typically involves multi-step organic reactions. Common methods include multi-component reactions and traditional condensation techniques. The process requires careful control of reaction conditions, such as temperature and pH, to ensure optimal yields. Solvents like dimethylformamide or dichloromethane are commonly used to dissolve reactants effectively and promote reaction kinetics. Synthetic Steps:
Biological Activity and ApplicationsThis compound is part of the thiazole derivatives class, known for diverse pharmacological properties, including antimicrobial and anticancer activities. Studies indicate that compounds with similar structures show significant potency against cancer cell lines, demonstrating IC50 values in the micromolar range. Potential Applications:
Research Findings and Data
Future Directions:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 941972-21-0 | ||||||||||||
Product Name | N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide | ||||||||||||
Molecular Formula | C23H20N2O3S2 | ||||||||||||
Molecular Weight | 436.54 | ||||||||||||
IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide | ||||||||||||
Standard InChI | InChI=1S/C23H20N2O3S2/c1-2-30(27,28)19-12-10-16(11-13-19)14-22(26)24-18-7-5-6-17(15-18)23-25-20-8-3-4-9-21(20)29-23/h3-13,15H,2,14H2,1H3,(H,24,26) | ||||||||||||
Standard InChIKey | OZDHVNFZGPGRBP-UHFFFAOYSA-N | ||||||||||||
SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 18587044 | ||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume